![molecular formula C19H15ClF3N3OS B2807419 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851130-95-5](/img/structure/B2807419.png)

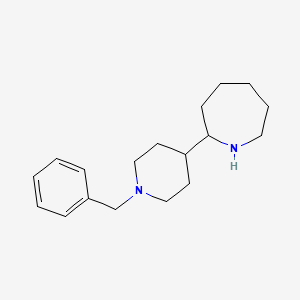

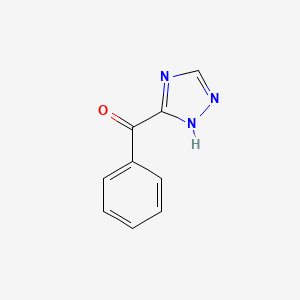

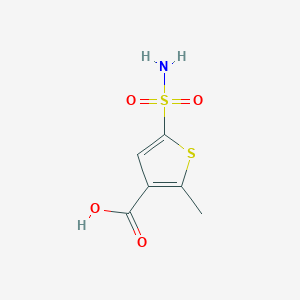

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H15ClF3N3OS and its molecular weight is 425.85. The purity is usually 95%.

BenchChem offers high-quality N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitor of hIDO2

GNF-Pf-3393 is a potent human indoleamine 2, 3-dioxygenase 2 (hIDO2) inhibitor . It significantly reduces IDO2 activity with a Ki of 0.97 μM . This makes it a potential candidate for research in cancer treatment, as IDO2 is often overexpressed in cancer cells and contributes to immune evasion.

Drug Delivery Systems

The compound could potentially be used in drug delivery systems . The unique properties of GNF-Pf-3393 could be leveraged to improve the efficiency and specificity of drug delivery.

Biosensors

GNF-Pf-3393 could be used in the development of biosensors . Its unique properties could enhance the sensitivity and specificity of these devices.

Imaging Systems

The compound could potentially be used in imaging systems . Its unique properties could improve the resolution and clarity of these systems.

Cancer Therapy and Diagnosis

GNF-Pf-3393 could be used in cancer therapy and diagnosis . Its ability to inhibit hIDO2 could make it a valuable tool in the fight against cancer.

Synthesis Methodology

The synthesis methodology of GNF-Pf-3393 could be a subject of scientific research . Understanding and improving the synthesis process could lead to more efficient production of the compound.

Physicochemical Properties

The physicochemical properties of GNF-Pf-3393 could be a subject of scientific research . Understanding these properties could lead to new applications for the compound.

Production Quality

The production quality of GNF-Pf-3393 could be a subject of scientific research . Improving the production quality could lead to a more pure and effective compound.

Wirkmechanismus

Target of Action

GNF-Pf-3393, also known as NCGC00135643-01, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, HMS1901D18, or N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound interacts with its target, PfMFR3, and induces resistance when exposed to sublethal concentrations . This interaction results in decreased sensitivity to GNF-Pf-3393 and other compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

The compound affects the mitochondrial transport pathways . It plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Pharmacokinetics

It is known that the compound has a significant impact on the activity of the hido2 enzyme, reducing its activity with a ki value of 097 μM .

Result of Action

The result of the compound’s action is a significant reduction in the activity of the hIDO2 enzyme . This leads to a decrease in the sensitivity of the PfMFR3 transporter to GNF-Pf-3393 and other compounds that have a mitochondrial mechanism of action .

Action Environment

The action environment of GNF-Pf-3393 is primarily within the mitochondria of the cell . The compound’s action, efficacy, and stability may be influenced by various environmental factors, including the presence of other compounds, the pH of the environment, and the presence of specific enzymes or proteins.

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3N3OS/c1-12-3-2-4-14(9-12)26-8-7-24-18(26)28-11-17(27)25-16-10-13(19(21,22)23)5-6-15(16)20/h2-10H,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAKGFDGJYFRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)

![8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)

![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)

![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)